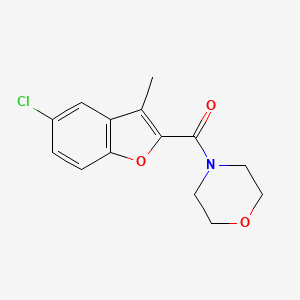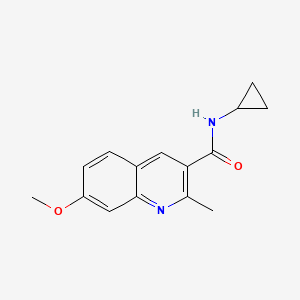
1-Benzyl-3-(2,4-difluorophenyl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2,4-difluorophenyl)-1-methylurea is a chemical compound that belongs to the class of urea derivatives. It is also known as BDFMU and is widely used in scientific research applications. The compound has gained significant attention due to its potential therapeutic effects and its ability to modulate various biological processes.
Scientific Research Applications
BDFMU has been extensively used in scientific research applications due to its potential therapeutic effects. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory properties. BDFMU has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Additionally, BDFMU has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The exact mechanism of action of BDFMU is not fully understood. However, it is believed to act by modulating various biological processes. BDFMU has been found to inhibit the activity of several enzymes involved in cancer cell growth and metabolism. It has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Furthermore, BDFMU has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BDFMU has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and metabolism, including hexokinase II, lactate dehydrogenase A, and pyruvate kinase M2. BDFMU has also been found to activate AMPK, which leads to increased glucose uptake and fatty acid oxidation. Additionally, BDFMU has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BDFMU has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, BDFMU has been extensively studied in various biological systems, making it a well-characterized compound. However, BDFMU also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, BDFMU has been found to exhibit some toxicity in certain cell types, which can limit its use in some experiments.
Future Directions
There are several future directions for research on BDFMU. One potential direction is to investigate its potential as a therapeutic agent for cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of BDFMU and its effects on various biological processes. Furthermore, the development of more soluble derivatives of BDFMU could expand its potential applications in lab experiments.
Synthesis Methods
BDFMU can be synthesized by reacting 2,4-difluorobenzylamine with N-methyl-N-(phenylmethylene)amine in the presence of a catalyst such as trifluoroacetic acid. The reaction leads to the formation of BDFMU as a white crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
properties
IUPAC Name |
1-benzyl-3-(2,4-difluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-19(10-11-5-3-2-4-6-11)15(20)18-14-8-7-12(16)9-13(14)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVHGHDWMGNDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2,4-difluorophenyl)-1-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)

![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)


![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)

